ethyl 5-benzyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylate
Description
Historical Development of Pyrazolodiazepines as Privileged Scaffolds
The pyrazole nucleus has been a cornerstone of medicinal chemistry since the mid-20th century, with its integration into FDA-approved drugs such as celecoxib (anti-inflammatory) and apixaban (anticoagulant) underscoring its pharmacological versatility. The evolution into pyrazolodiazepines emerged from efforts to merge pyrazole’s bioactivity with the seven-membered diazepine ring’s conformational flexibility, a strategy aimed at enhancing target selectivity and metabolic stability. Early work on benzodiazepines, including pyrazolam (a triazolobenzodiazepine), demonstrated the potential of fused heterocyclic systems in central nervous system therapeutics. By the 2010s, combinatorial libraries featuring pyrazolo[1,5-a]diazepines highlighted their status as privileged scaffolds capable of interacting with diverse biological targets, including G protein-coupled receptors and kinases.
Structural Classification of Tetrahydropyrazolodiazepine Systems
Tetrahydropyrazolodiazepines are characterized by a partially saturated diazepine ring fused to a pyrazole moiety. The numbering system for pyrazolo[1,5-a]diazepines assigns position 1 to the pyrazole nitrogen adjacent to the diazepine ring, with the bridgehead carbon at position 5 (Figure 1). Substituents at positions 5, 7, and the pyrazole ring critically influence bioactivity. For example:
The tetrahydropyrazolodiazepine system’s partial saturation introduces conformational rigidity, favoring interactions with planar binding pockets in enzymes like cyclooxygenase-2 (COX-2) and protein kinases.
Significance in Medicinal Chemistry Research
Pyrazolodiazepines exhibit broad therapeutic potential, with documented activity against viral targets (e.g., HSV-1, H1N1), inflammatory mediators (COX-1/2), and cancer-associated kinases. Their utility as privileged scaffolds stems from:
- Diversifiable synthesis : Post-Ugi modifications, such as silver(I) triflate-catalyzed heteroannulation, enable rapid generation of derivatives with varied substituents.
- Target mimicry : The diazepine ring’s geometry approximates peptide β-turns, facilitating interference with protein-protein interactions.
- Tunable pharmacokinetics : Ester groups (e.g., ethyl carboxylate at position 7) enhance membrane permeability while allowing prodrug strategies.
Position of Ethyl 5-Benzyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-a]Diazepine-7-Carboxylate in Current Academic Literature
Recent advancements in synthetic methodologies have spotlighted ethyl 5-benzyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]diazepine-7-carboxylate. A 2025 study demonstrated its efficient synthesis via a two-step process:
- Ugi four-component reaction (Ugi-4CR) : Combines an amine, aldehyde, carboxylic acid, and isonitrile to yield a peptoid intermediate.
- Silver(I) triflate-catalyzed heteroannulation : Cyclizes the intermediate using alkyne activation, achieving yields of 84–96% even at 3.5 mmol scale.
This compound’s benzyl group at position 5 and ethyl carboxylate at position 7 optimize lipophilicity for blood-brain barrier penetration, making it a candidate for neuroinflammatory targets. Computational studies further suggest that the amino group’s position on the pyrazole ring (e.g., 3- vs. 4-aminopyrazole) significantly affects kinase inhibition profiles, with 5-aminopyrazole derivatives showing selectivity for JAK2 and c-Src kinases.
Properties
IUPAC Name |
ethyl 5-benzyl-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-2-22-17(21)15-11-19(10-14-6-4-3-5-7-14)13-16-8-9-18-20(16)12-15/h3-9,15H,2,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNMRCPTSNEUKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC2=CC=NN2C1)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-benzyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ethyl pyrazole-3,5-dicarboxylate and benzylamine.
Cyclization: The key step involves the cyclization of ethyl pyrazole-3,5-dicarboxylate with benzylamine under acidic conditions to form the pyrazolo[1,5-a][1,4]diazepine core.
Esterification: The resulting intermediate is then esterified using ethyl chloroformate to introduce the ethyl ester group at the 7-position.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-benzyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketone or ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can be performed to replace specific substituents on the benzyl or pyrazolo-diazepine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 5-benzyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing new therapeutic agents, particularly for targeting central nervous system disorders.
Biological Studies: The compound is used in studying receptor-ligand interactions due to its ability to bind to specific biological targets.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of ethyl 5-benzyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Table 1: Substituent Variations in Pyrazolo-Diazepine Derivatives
Key Observations :
- Benzyl vs.
- Carboxylate Position : Moving the ester from position 7 (target compound) to 8 (methyl analog) alters steric and electronic profiles, which could impact metabolic stability .
- Hydroxyl vs. Ester : Hydroxyl-containing analogs (e.g., 7-hydroxy derivatives) exhibit lower lipophilicity but may engage in hydrogen bonding, critical for anticancer activity .
Key Observations :
- Microwave (MW)-assisted synthesis significantly improves yields (85% vs. conventional methods) and reduces reaction times (30 min vs. hours) for related compounds .
- The target compound’s synthesis may benefit from MW optimization, as seen in structurally similar ferrocenyl derivatives .
Table 3: Bioactivity Comparison
Key Observations :
- The benzyl group’s aromaticity in the target compound may enhance binding to hydrophobic kinase pockets, a trait shared with ROS1 inhibitors .
- Anticancer activity in ferrocenyl analogs is independent of chirality, suggesting structural flexibility in this scaffold .
Physicochemical Properties
Table 4: Stability and Spectral Data
Key Observations :
Biological Activity
Ethyl 5-benzyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylate (CAS Number: 2139305-92-1) is a heterocyclic compound that has recently gained attention in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazolo[1,5-a][1,4]diazepine class, which is known for exhibiting a variety of pharmacological effects.
- Molecular Formula : C17H21N3O2
- Molar Mass : 285.37 g/mol
- Structure : The compound features a unique bicyclic structure that contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound has been shown to modulate the activity of specific enzymes and receptors involved in multiple physiological processes.
Target Interactions
- Enzyme Inhibition : It has been reported that compounds within this class can inhibit enzymes related to neurodegenerative diseases.
- Receptor Modulation : The compound may act as a modulator for certain neurotransmitter receptors, contributing to its potential as an anxiolytic or antidepressant agent.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Neuroprotective Effects : Studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis.
- Antitumor Activity : Preliminary studies have indicated that it may inhibit the proliferation of cancer cell lines.
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation markers in vitro.
In Vitro Studies
A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of similar pyrazolo[1,5-a][1,4]diazepines. The results demonstrated that these compounds possess significant inhibitory activity against certain cancer cell lines and exhibit neuroprotective properties through their interaction with specific molecular targets .
In Vivo Studies
Research conducted on animal models has indicated that compounds similar to this compound can effectively reduce tumor growth and improve cognitive functions in models of Alzheimer's disease . These findings highlight the therapeutic potential of this compound in treating neurodegenerative diseases and various cancers.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Neuroprotective; Antitumor |
| 5-Benzyl-5,6-dihydro-4H-pyrazolo[1,5-a][1,4]diazepin | Similar structure | Moderate anti-inflammatory effects |
| 6-Methylpyrazolo[1,5-a][1,4]diazepines | Different substitutions | Anxiolytic properties |
Q & A
Basic: What are the optimal synthetic routes for ethyl 5-benzyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylate, and how can purity be validated?
Methodological Answer:
The synthesis of pyrazolo-diazepine derivatives typically involves cyclocondensation of amino-pyrazole precursors with ketones or aldehydes under reflux conditions. For example, describes the synthesis of related tetrahydro-diazepinones using silica gel column chromatography (hexane/ethyl acetate gradients) for purification, achieving yields of 50–76% . Key steps include:
- Reaction Optimization : Use of DIPEA (N,N-diisopropylethylamine) as a base in THF to facilitate acylation or sulfonylation reactions, as seen in for sulfonamide derivatives .
- Purity Validation :
- Chromatography : Flash chromatography (SiO₂, 0–100% EtOAc/hexanes) ensures separation of byproducts .
- Spectroscopy : ¹H/¹³C NMR confirms structural integrity (e.g., δ 4.45–4.25 ppm for diazepine CH₂ groups in ) .
- HRMS : High-resolution mass spectrometry validates molecular formulae (e.g., [M+H]+ calcd/found: 401.12780/401.12790 in ) .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
A multi-technique approach is critical:
- ¹H/¹³C NMR : Assigns proton environments (e.g., benzyl CH₂ at δ 3.82 ppm in ) and carbon types (e.g., carbonyl carbons at ~170 ppm) .
- IR Spectroscopy : Identifies functional groups like amides (C=O stretch ~1650 cm⁻¹) and hydroxyls (broad ~3200 cm⁻¹) .
- HRMS : Confirms molecular weight with <5 ppm error (e.g., used HRMS-ESI for purity >98%) .
- HPLC : Monitors purity (e.g., 98.2% purity via method A in ) .
Advanced: How does this compound act as a ROS1 inhibitor, and what in vitro assays validate this activity?
Methodological Answer:
and highlight its role as a ROS1 kinase inhibitor, likely via competitive ATP-binding site inhibition. Key assays include:
- Kinase Inhibition Assays : Measure IC₅₀ values using recombinant ROS1 enzymes and ATP analogs (e.g., luminescence-based ADP detection) .
- Cell-Based Assays :
- Selectivity Profiling : Compare inhibition across kinase panels (e.g., TR-FRET assays) to minimize off-target effects .
Advanced: What strategies modify the pyrazolo-diazepine core to enhance pharmacokinetic properties?
Methodological Answer:
and demonstrate derivatization approaches:
- Solubility Enhancement :
- Metabolic Stability :
- Bioavailability :
Advanced: How can computational modeling guide the optimization of this compound’s binding affinity?
Methodological Answer:
and structural analogs suggest:
- Docking Studies : Use ROS1 kinase crystal structures (PDB: 3ZBF) to predict binding poses of the pyrazolo-diazepine core .
- QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett σ values) with IC₅₀ data to prioritize synthetic targets .
- MD Simulations : Assess binding stability (e.g., RMSD <2 Å over 100 ns trajectories) and hydrogen-bond interactions with hinge residues (e.g., Met2029) .
Advanced: What are the key challenges in analyzing stability and degradation products of this compound?
Methodological Answer:
- Forced Degradation Studies : Expose to heat (40–80°C), humidity (75% RH), and light (ICH Q1B) to identify degradation pathways .
- HPLC-MS/MS : Detect hydrolytic products (e.g., ester cleavage to carboxylic acids) and oxidative byproducts (e.g., N-oxide formation) .
- pH Stability Profiling : Assess solubility and degradation in buffers (pH 1–10) to guide formulation (e.g., lyophilization for lab use) .
Advanced: How does the compound’s SAR compare to structurally related benzodiazepine derivatives?
Methodological Answer:
and on benzodiazepine receptor ligands provide insights:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
